molecular formula C22H23F4NO2 B1206776 Trifluperidol CAS No. 749-13-3

Trifluperidol

Numéro de catalogue B1206776
Numéro CAS: 749-13-3
Poids moléculaire: 409.4 g/mol
Clé InChI: GPMXUUPHFNMNDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Trifluperidol undergoes a synthesis process involving carbon/silicon exchange in the 4-position of the piperidine ring. This process results in the formation of sila-trifluperidol, a silicon analogue of this compound. The synthesis is a multistep process, starting from triethoxy(vinyl)silane, leading to the isolation of sila-trifluperidol as the hydrochloride (Tacke et al., 2010).

Molecular Structure Analysis

The molecular structure of sila-trifluperidol, as a representative of this compound, was characterized by single-crystal X-ray diffraction and solution NMR spectroscopy. This provided insights into the structural properties of this compound derivatives (Tacke et al., 2010).

Chemical Reactions and Properties

This compound and its derivatives exhibit notable reactions and properties, particularly in pharmacological contexts. For example, the stability of sila-trifluperidol in aqueous solutions at different pH values was studied using ESI-MS experiments, highlighting its chemical reactivity (Tacke et al., 2010).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, can be inferred from studies on its synthesis and molecular structure. However, specific details on these properties were not highlighted in the provided sources.

Chemical Properties Analysis

The chemical properties of this compound, particularly its interaction with dopamine receptors, were studied. The pharmacological profiles of this compound and sila-trifluperidol, as well as related compounds like haloperidol, were analyzed in functional receptor assays at human dopamine D1 and D2 receptors. This analysis revealed significant effects of sila-substitution on the pharmacological properties (Tacke et al., 2010).

Applications De Recherche Scientifique

Neurologie : Propriétés neuroprotectrices

Le Trifluperidol a été identifié comme ayant des propriétés neuroprotectrices dans des études précliniques. Il a montré un potentiel dans la réduction de la sécrétion du facteur de nécrose tumorale alpha (TNF-α) et de l’oxyde nitrique dans les cellules microgliales, qui sont des facteurs importants de la neuroinflammation {svg_1}. De plus, il peut moduler les cytokines pro-inflammatoires comme l’IL-1-bêta et l’IL-2 dans les cellules gliales, suggérant son utilité dans la gestion des conditions neuro-inflammatoires {svg_2}.

Psychiatrie : Traitement des psychoses

En tant qu’antipsychotique puissant de la classe des butyrophénones, le this compound est utilisé dans le traitement de diverses psychoses, notamment la manie et la schizophrénie. Son profil pharmacologique est similaire à celui de l’halopéridol, mais avec une plus grande puissance en poids, ce qui signifie également qu’il peut causer des effets secondaires plus graves {svg_3}.

Pharmacologie : Blocage du récepteur sigma

En recherche pharmacologique, le this compound est connu pour son blocage à haute affinité du récepteur sigma. Cette propriété est importante car les récepteurs sigma sont impliqués dans la modulation des systèmes de neurotransmetteurs et peuvent avoir des implications dans le traitement des maladies neurodégénératives {svg_4}.

Redéploiement des médicaments : Maladies neurologiques

Le concept de redéploiement des médicaments consiste à trouver de nouvelles utilisations thérapeutiques pour les médicaments existants. Le potentiel polypharmacologique du this compound en fait un candidat pour le redéploiement dans le traitement des maladies neurologiques, où sa capacité à interagir avec les voies métaboliques pourrait être bénéfique {svg_5}.

Essais cliniques : Comparaisons des antipsychotiques

Le this compound a été inclus dans des essais cliniques comparant l’efficacité et les effets secondaires de différents antipsychotiques. Sa nature puissante nécessite un dosage prudent pour gérer des conditions comme la schizophrénie tout en minimisant le risque de dyskinésie tardive et d’autres effets extrapyramidaux {svg_6}.

Recherche sur les effets secondaires : Symptômes extrapyramidaux

La recherche sur les effets secondaires des antipsychotiques inclut souvent le this compound en raison de son profil d’effets secondaires prononcés. Les études se concentrent sur la compréhension des mécanismes à l’origine de ces effets secondaires, qui comprennent la dyskinésie tardive, afin d’améliorer les résultats pour les patients et de développer des médicaments mieux tolérés {svg_7}.

Safety and Hazards

Trifluperidol is toxic if swallowed . It is advised to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . If swallowed, it is recommended to immediately call a poison center, rinse mouth, and dispose of contents/container to an approved waste disposal plant .

Relevant Papers

  • A paper titled “A New Butyrophenone: this compound a Psychiatric Evaluation in a Pediatric Setting” discusses the use of this compound in controlling behavioural disorders in disturbed children without impairing mental alertness .
  • Another paper titled “A Double Blind Comparison of this compound and Trifluoperazine in Chronic Schizophrenic Patients” compares this compound with Trifluoperazine in the treatment of chronic schizophrenic patients .
  • A recent paper titled “Reappraisal of this compound against Nsp3 as a potential therapeutic for novel COVID-19: a molecular docking and dynamics study” investigates the potential therapeutic use of this compound against novel COVID-19 .

Propriétés

IUPAC Name

1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F4NO2/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26/h1,3-4,6-9,15,29H,2,5,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMXUUPHFNMNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023703
Record name Trifluperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

749-13-3
Record name Trifluperidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluperidol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000749133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13552
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trifluperidol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trifluperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFLUPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8869Q7R8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluperidol
Reactant of Route 2
Reactant of Route 2
Trifluperidol
Reactant of Route 3
Reactant of Route 3
Trifluperidol
Reactant of Route 4
Trifluperidol
Reactant of Route 5
Trifluperidol
Reactant of Route 6
Reactant of Route 6
Trifluperidol

Q & A

Q1: What is the primary mechanism of action of Trifluperidol?

A1: this compound primarily acts as a dopamine (D2) receptor antagonist. [, , ] This means it binds to the D2 receptor, preventing dopamine from binding and exerting its effects.

Q2: Does this compound interact with other receptors in the brain?

A2: Research suggests this compound can also interact with other neurotransmitter systems, including:

  • N-methyl-D-aspartate (NMDA) receptors: Studies show this compound acts as a subtype-selective NMDA receptor antagonist, particularly at the NR1a/NR2B subtype. []
  • β-adrenergic receptors: this compound has demonstrated an inhibitory effect on β-adrenergic receptors and coupled adenylate cyclase activity. [] This adrenolytic effect may contribute to some of its side effects.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C22H23F4NO2 and a molecular weight of 413.41 g/mol.

Q4: What spectroscopic techniques have been used to characterize this compound?

A4: Several spectroscopic methods have been employed for this compound analysis, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR has been particularly useful in studying the interaction of this compound with cyclodextrins, revealing information about binding sites and affinities. []
  • Mass Spectrometry (MS): MS techniques, particularly in combination with Gas Chromatography (GC-MS), have been utilized to quantify this compound levels in biological samples, such as plasma. []
  • Fluorescence Spectroscopy: this compound exhibits fluorescence under specific conditions, and this property has been investigated for potential analytical applications. []

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A5: While the provided research doesn't offer a detailed ADME profile for this compound, some insights are available:

    Q6: What preclinical models have been used to investigate the effects of this compound?

    A6: Various animal models have been employed to study this compound's effects, including:

    • Rodent models of catalepsy: These models assess the cataleptic potential of this compound, a common side effect of antipsychotic drugs. Studies have shown varying degrees of sensitivity to this compound-induced catalepsy across different rat strains, suggesting a role of genetic factors. [, ]
    • Rodent models of intestinal motility: this compound's impact on intestinal motility has been studied in cats. Findings suggest this compound can increase intestinal tone and motility, and this effect is enhanced when combined with the β-blocker Practolol. []
    • Rabbit models of ocular hypertension: Research indicates this compound can lower intraocular pressure in rabbits, potentially by improving ocular blood flow. [, ] This finding suggests this compound might have therapeutic potential in treating glaucoma, but further research is needed.

    Q7: What clinical studies have been conducted on this compound?

    A7: The provided research mentions several clinical trials evaluating this compound's efficacy as an antipsychotic drug, particularly in comparison to Chlorpromazine.

      Q8: What are the known side effects of this compound?

      A8: As with all antipsychotic medications, this compound can cause side effects. While the provided research doesn't delve into specific side effects, it does mention the following:

      • Extrapyramidal symptoms (EPS): These are movement-related side effects common with typical antipsychotic drugs. [, ] The research highlights the need to balance this compound's therapeutic benefits with its potential to induce EPS.
      • Lactation: A case report describes a non-pregnant female developing lactation while treated with this compound, suggesting a potential hormonal influence. []

      Q9: Are there any known drug interactions with this compound?

      A9: The provided research mentions a specific drug interaction:

      • β-blockers: Combining this compound with the β-blocker Practolol enhanced its effects on intestinal motility in cats. [] This finding emphasizes the importance of considering potential drug interactions when prescribing this compound.

      Q10: What are some areas for future research on this compound?

      A10: The provided research highlights several areas for further investigation, including:

      • Investigating the potential of this compound as a hypocholesterolemic agent: Research suggests this compound might interfere with cholesterol synthesis. [, ] Further studies could explore this property and its potential therapeutic implications.

      Avertissement et informations sur les produits de recherche in vitro

      Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.